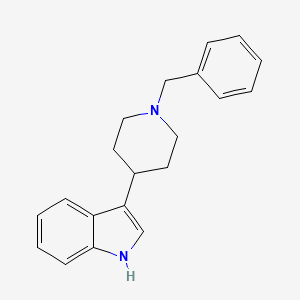

3-(1-benzylpiperidin-4-yl)-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1-benzylpiperidin-4-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2/c1-2-6-16(7-3-1)15-22-12-10-17(11-13-22)19-14-21-20-9-5-4-8-18(19)20/h1-9,14,17,21H,10-13,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXRNDNNHGLPJNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CNC3=CC=CC=C32)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 1 Benzylpiperidin 4 Yl 1h Indole and Its Derivatives

Strategies for Constructing the 1-Benzylpiperidine (B1218667) Moiety

The 1-benzylpiperidine unit is a common pharmacophore found in numerous biologically active compounds. Its synthesis is typically straightforward and can be accomplished through several reliable methods. The most common approach is the N-alkylation of a pre-existing piperidine (B6355638) ring with a suitable benzyl (B1604629) halide.

For instance, in the synthesis of N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid, piperidin-4-ol serves as a key starting material. researchgate.net This precursor is subjected to N-benzylation using various substituted benzyl bromides under phase transfer catalysis conditions to yield the corresponding N-benzylpiperidin-4-ol derivatives in good yields. researchgate.net

Another strategy involves the reaction of a piperidine derivative with a benzyl chloride in the presence of a base like potassium carbonate (K₂CO₃) in a suitable solvent mixture such as acetonitrile/dichloromethane. mdpi.com This method is employed for synthesizing a range of (1-benzylpiperidin-4-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone derivatives. mdpi.com The benzyl group can be substituted with various functionalities to explore structure-activity relationships.

A summary of common N-benzylation conditions is provided in the table below.

| Starting Material | Reagent | Catalyst/Base | Solvent | Product | Reference |

| Piperidin-4-ol | Substituted Benzyl Bromide | Phase Transfer Catalyst | Acetonitrile/K₂CO₃ | N-Benzylpiperidin-4-ol derivatives | researchgate.net |

| (Piperidin-4-yl)methanone derivative | Substituted Benzyl Chloride | K₂CO₃ | Acetonitrile/CH₂Cl₂ | N-Benzylpiperidine derivatives | mdpi.com |

These methods are robust and allow for the introduction of a wide variety of substituents on the benzyl ring, facilitating the generation of diverse chemical libraries for biological screening. mdpi.comajchem-a.com

Approaches for Synthesizing the Indole (B1671886) Ring System

The indole ring is a privileged scaffold in medicinal chemistry, and numerous methods have been developed for its synthesis. rsc.orgnih.gov For compounds like 3-(1-benzylpiperidin-4-yl)-1H-indole, the indole moiety is often pre-formed and then coupled with the piperidine fragment. However, understanding the fundamental synthesis of the indole ring itself is crucial for creating diverse analogs.

Classic methods such as the Fischer, Bischler, and Reissert indole syntheses have been foundational. Modern approaches often rely on transition-metal-catalyzed reactions, which offer milder conditions and broader functional group tolerance. organic-chemistry.org Palladium- and copper-catalyzed cyclizations are particularly prevalent. For example, the Larock indole synthesis involves the palladium-catalyzed annulation of an alkyne and an o-haloaniline. mdpi.com

A direct and relevant synthesis for a structurally similar compound, 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole, involves the condensation of 5-ethoxyindole (B77456) with 1-benzyl-4-piperidone in the presence of potassium hydroxide (B78521) in methanol. mdpi.com This acid- or base-catalyzed condensation (a Fischer-type reaction) directly forms the C3-C4 bond between the indole and piperidine precursors.

Key strategies for forming 3-substituted indoles include:

Electrophilic Substitution: Direct functionalization of the indole ring at the C3 position using an electrophilic partner. rsc.orgresearchgate.net

Cross-Coupling Reactions: Palladium- or copper-catalyzed reactions to introduce substituents at various positions on a pre-formed indole ring. organic-chemistry.orgnih.gov

Cyclization Reactions: Building the indole ring from acyclic precursors, which allows for the regioselective placement of substituents. organic-chemistry.orgresearchgate.net Arenesulfonyl indoles can serve as precursors for reactive alkylideneindolenine intermediates, which readily react with nucleophiles to yield C3-substituted indole derivatives. rsc.orgresearchgate.net

Coupling Reactions and Amide Bond Formation in Related Analogs

The synthesis of derivatives of this compound often requires the formation of stable linkages, such as amide bonds, or the use of cross-coupling reactions to introduce further complexity.

Amide Bond Formation: Amide bonds are commonly used to connect the indole and piperidine moieties, particularly when the linkage is not directly at the C3 position of the indole. For example, a series of N-benzyl substituted amides of 1H-indole-5-carboxylic acid were synthesized. uj.edu.pluj.edu.plnih.gov The general procedure involves activating the carboxylic acid group of the indole derivative and then reacting it with the amine of a piperidine fragment. Standard coupling reagents such as carbodiimides or the formation of acyl chlorides are typically employed for this transformation. uj.edu.pluantwerpen.be

Cross-Coupling Reactions: Transition-metal-catalyzed cross-coupling reactions are powerful tools for creating C-C and C-N bonds in the synthesis of complex heterocyclic systems. mdpi.comgoogle.com

Suzuki-Miyaura Coupling: This reaction can be used to couple a boronic acid derivative of either the indole or piperidine ring with a halide partner. nih.gov

Sonogashira Coupling: Used to introduce alkyne functionalities, which can serve as handles for further transformations or as part of the final structure. mdpi.comnih.gov

Heck Coupling: Forms C-C bonds by reacting an unsaturated halide with an alkene. nih.gov

Buchwald-Hartwig Amination: A key method for forming C-N bonds, often used to attach the piperidine nitrogen to an aromatic or heteroaromatic ring. numberanalytics.com

These reactions have been instrumental in preparing a wide variety of functionalized indole derivatives, allowing for the systematic exploration of the chemical space around the core scaffold. organic-chemistry.orgnih.gov

Regioselective and Stereoselective Synthesis Approaches for Analogous Piperidine Structures

Creating piperidine analogs with specific substitution patterns (regioselectivity) and defined three-dimensional arrangements (stereoselectivity) is critical for optimizing pharmacological activity. nih.gov Numerous advanced synthetic methods have been developed to address this challenge.

Regioselective Synthesis:

Dieckmann Cyclization: This intramolecular condensation of diesters is a flexible route to variously substituted piperidine-2,4-diones, which are versatile intermediates. researchgate.net

[4+2] Cycloaddition: A boronyl radical-catalyzed (4+2) cycloaddition between 3-aroyl azetidines and various alkenes can produce polysubstituted piperidines with high regioselectivity and diastereoselectivity. nih.gov

Functionalization of Pyridines: The reduction of substituted pyridines is a common method for accessing substituted piperidines. The choice of reducing agent and conditions can influence the stereochemical outcome. nih.govresearchgate.net

Stereoselective Synthesis:

Chiral Auxiliaries: Attaching a chiral auxiliary to the piperidine precursor can direct the stereochemical course of subsequent reactions. For example, Davies' α-methylbenzylamine auxiliary has been used in a regioselective Dieckmann cyclization to afford enantioselectively enriched 6-substituted piperidine-2,4-diones. researchgate.net

Asymmetric Catalysis: The use of chiral catalysts, such as iridium(III) complexes in hydrogen borrowing annulation methods, enables the stereoselective synthesis of substituted piperidines. nih.gov Gold-catalyzed cyclization of N-homopropargyl amides offers a modular and stereoselective route to piperidin-4-ols. nih.gov

Substrate Control: The inherent chirality in a starting material can be used to control the stereochemistry of the final product. Nucleophilic addition of organometallic reagents to N-galactosylpyridinone derivatives proceeds with high regio- and stereoselectivity. researchgate.net

These methods provide chemists with the tools to synthesize structurally complex and chirally pure piperidine analogs for incorporation into molecules like this compound. ajchem-a.comnih.gov

| Method | Key Features | Selectivity | Reference |

| Gold-Catalyzed Cyclization | Modular, flexible, [5+1] cycloaddition | High diastereoselectivity | nih.gov |

| Boronyl Radical-Catalyzed Cycloaddition | Metal-free, atom economy, broad scope | High yield and diastereoselectivity | nih.gov |

| Dieckmann Cyclization with Chiral Auxiliary | Uses α-methylbenzylamine auxiliary | Enantioselective | researchgate.net |

| Iridium-Catalyzed Annulation | Hydrogen borrowing cascade | Stereoselective | nih.gov |

Advanced Synthetic Techniques for Labeled Analogs

The synthesis of labeled compounds is essential for studying the in vivo behavior of potential drug candidates using imaging techniques like Positron Emission Tomography (PET). This requires the incorporation of a positron-emitting isotope, such as fluorine-18 (B77423) (¹⁸F), into the molecule.

The synthesis of ¹⁸F-labeled analogs of this compound derivatives has been reported. documentsdelivered.com For example, 3-[1-(4-[¹⁸F]fluorobenzyl)piperidin-4-yl]-1-(1-methyl-1H-indol-3-yl)propan-1-one was synthesized for use as a potential PET ligand for mapping acetylcholinesterase (AChE). The radiosynthesis typically involves a late-stage introduction of the ¹⁸F isotope to maximize the radiochemical yield due to the short half-life of ¹⁸F (approximately 110 minutes).

The common strategies include:

Nucleophilic Substitution: A precursor molecule containing a good leaving group (e.g., tosylate, mesylate, or nitro group) on the benzyl ring is reacted with [¹⁸F]fluoride.

Radiolabeling of a Precursor: A des-benzyl piperidine precursor is reacted with a pre-labeled [¹⁸F]fluorobenzyl halide.

These syntheses are performed in automated synthesis modules to handle the radioactivity safely and efficiently. The final labeled product must be rapidly purified, typically using high-performance liquid chromatography (HPLC), to ensure high radiochemical purity before in vivo use. The synthesis of such radioligands, despite their potent in vitro activities, must be followed by tissue distribution studies to confirm their suitability for in vivo imaging. documentsdelivered.com

Structure Activity Relationship Sar Studies of 3 1 Benzylpiperidin 4 Yl 1h Indole and Analogous Structures

Impact of Indole (B1671886) Moiety Modifications on Biological Activity

The indole nucleus is a prevalent pharmacophore that mimics the structure of neurotransmitters like serotonin (B10506), allowing it to interact with a wide array of biological targets. nih.gov Modifications to this ring system, including substitution on the benzene (B151609) portion or the pyrrole (B145914) nitrogen, can significantly alter the biological activity profile of the parent compound.

Research into derivatives of 3-(1-benzylpiperidin-4-yl)-1H-indole has shown that substitutions on the indole ring are critical for tuning receptor affinity and selectivity. For instance, the introduction of alkoxy groups at the 5-position of the indole ring has been explored. A 5-methoxy substitution was found in a ligand for the 5-HT₇ receptor, while a related compound, 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole, showed affinity for the human dopamine (B1211576) D₂ receptor with a Kᵢ of 151 nM. escholarship.org

Furthermore, the position of substitution on the indole ring is a key determinant of functional activity. SAR studies on N-piperidinyl indoles as nociceptin (B549756) opioid receptor (NOP) ligands revealed that 2-substituted indoles generally exhibit higher NOP binding affinities and act as full agonists, whereas 3-substituted analogs tend to be partial agonists. nih.gov Methylation of the indole nitrogen (N1 position) has also been utilized, as seen in analogs designed as acetylcholinesterase (AChE) inhibitors, suggesting this position is tolerant of small alkyl substitutions. nih.gov

Replacing the indole C3-piperidine linkage with a more complex functional group, such as an amide, also profoundly impacts activity. A series of N-benzyl substituted piperidine (B6355638) amides of 1H-indole-5-carboxylic acid were synthesized and evaluated as cholinesterase inhibitors. uj.edu.plnih.gov This modification essentially attaches the piperidine moiety to the indole C5 position via an amide linker, demonstrating that significant reorganization of the scaffold can lead to interactions with entirely different target classes.

| Compound/Modification | Substitution Position | Modification Type | Observed Biological Target/Activity | Reference |

|---|---|---|---|---|

| 5-Ethoxy Analog | C-5 | -OC₂H₅ | Dopamine D₂ Receptor Affinity (Kᵢ = 151 nM) | escholarship.org |

| 5-Methoxy Analog | C-5 | -OCH₃ | 5-HT₇ Receptor Ligand | escholarship.org |

| N1-Methyl Analog | N-1 | -CH₃ | Acetylcholinesterase (AChE) Inhibition | nih.gov |

| Indole-5-carboxylic acid amide | C-5 | -CONH-(1-benzylpiperidin-4-yl) | Butyrylcholinesterase (BuChE) Inhibition | uj.edu.pl |

| 2-Substituted N-piperidinyl indoles | C-2 | Various (e.g., -CH₂NH₂) | Higher NOP Receptor Affinity (Full Agonists) | nih.gov |

Influence of Piperidine Ring Substitutions on Receptor Binding

The piperidine ring acts as a central scaffold, and its conformation and substitution patterns are crucial for proper orientation within a receptor's binding pocket. The protonatable nitrogen atom of the piperidine ring often forms a key salt bridge interaction with an acidic residue (e.g., an aspartate) in the target receptor, anchoring the ligand. nih.gov

Modifications to the piperidine ring itself, such as altering its saturation or introducing substituents, can impact binding. For example, the use of a 1,2,3,6-tetrahydropyridine (B147620) ring instead of a fully saturated piperidine ring is a common strategy. escholarship.org This introduces a degree of planarity and rigidity to the structure, which can be favorable for binding to certain receptors.

While the core this compound structure features an unsubstituted piperidine ring, studies on analogous systems highlight the effects of substitution. In related series, isosteric replacements or modifications of the entire benzylpiperidine moiety were found to be detrimental to acetylcholinesterase inhibitory activity, underscoring the specific importance of this structural unit for that particular target. nih.gov The nitrogen atom is a key point for modification; for example, replacing the benzyl (B1604629) group with a benzylsulfonyl group has been shown to produce analogs that suppress Hedgehog signaling.

| Modification | Effect on Structure | Impact on Biological Activity | Reference |

|---|---|---|---|

| 1,2,3,6-Tetrahydropyridine Ring | Introduces unsaturation and rigidity | Maintains affinity for Dopamine D₂ receptors | escholarship.org |

| N-Benzylsulfonyl Substitution | Replaces N-benzyl with N-benzylsulfonyl | Confers activity against Hedgehog signaling pathway | |

| Isosteric Replacement | Replacement of the entire benzylpiperidine moiety | Detrimental to AChE inhibitory activity in a pyridazine (B1198779) series | nih.gov |

Role of the Benzyl Group in Modulating Pharmacological Effects

SAR studies have extensively explored the effects of substituting the benzyl ring. In a series of 1H-indole-5-carboxylic acid amides, the introduction of a substituent at the meta-position of the benzyl ring resulted in selective butyrylcholinesterase (BuChE) inhibitors. uj.edu.pl The most active of these was the 1-(3-chloro)benzylpiperidine derivative. uj.edu.pluj.edu.pl Similarly, in the development of inhibitors for Anaplastic Lymphoma Kinase (ALK), 3-fluoro substitution on the benzyl group improved potency. researchgate.net Further exploration showed that 3,5-difluoro substitution maintained this potency. researchgate.net

Conversely, for other targets, such as sigma-1 receptors, substitutions on the benzyl ring's aromatic system led to either similar or slightly decreased affinity. nih.gov In the context of developing radiolabeled AChE inhibitors, analogs with 3- or 4-fluorobenzyl and 4-fluoromethylbenzyl groups were synthesized. nih.gov While these compounds showed potent in vitro activity, they were not suitable for in vivo imaging, highlighting that modifications to the benzyl group can also significantly impact pharmacokinetic properties like metabolic stability. nih.gov

| Substitution | Core Scaffold | Target | Effect | Reference |

|---|---|---|---|---|

| 3-Chloro | 1H-indole-5-carboxamide | BuChE | Increased inhibitory activity | uj.edu.pluj.edu.pl |

| 3-Fluoro | 7-azaindole | ALK | Improved potency | researchgate.net |

| 3,5-Difluoro | 7-azaindole | ALK | Potency comparable to 3-fluoro analog | researchgate.net |

| 4-Fluoro | 1-methyl-1H-indole | AChE | Potent in vitro inhibition | nih.gov |

| General Substitution | N-phenylacetamide | Sigma-1 Receptor | Similar or slightly decreased affinity | nih.gov |

Linker Region Modifications and their Effect on Target Interaction

While the parent compound features a direct bond between the indole and piperidine rings, many analogous structures incorporate a linker region to alter the distance and geometric relationship between these two key pharmacophores. The nature and length of this linker are critical variables that can dramatically affect target interaction.

In a series of dopamine D3 receptor ligands, indole rings were connected to a piperazine (B1678402) (a close analog of piperidine) via an amide or a methylene (B1212753) linker. nih.gov The results indicated that a direct connection was not necessary to maintain high affinity and selectivity, and an amide linker attached to the 2-position of the indole was particularly effective. nih.gov In another study focusing on cholinesterase inhibitors, an amide linker was shown to enable extra hydrogen bonding to the receptor, resulting in increased pharmacological activity.

The length of the linker is also a crucial factor. In the development of triple reuptake inhibitors (TRIs), it was found that 4-benzylpiperidine (B145979) carboxamides with a two-carbon linker between the amine and the benzylpiperidine exhibited much higher potency for dopamine reuptake inhibition compared to those with a three-carbon linker. This suggests that the shorter linker is optimal for positioning the pharmacophore within the dopamine transporter (DAT).

| Linker Type | Connecting Moieties | Target Class | Key Finding | Reference |

|---|---|---|---|---|

| Amide | Indole and Piperazine | Dopamine D3 Receptor | Maintains high affinity and selectivity; direct connection not required. | nih.gov |

| Methylene (-CH₂-) | Indole and Piperazine | Dopamine D3 Receptor | An effective linker for maintaining D3 affinity. | nih.gov |

| Two-Carbon Linker | Amine and Benzylpiperidine | Dopamine Transporter (DAT) | Higher potency for DAT inhibition compared to a three-carbon linker. | |

| Three-Carbon Linker | Amine and Benzylpiperidine | Norepinephrine Transporter (NET) | Generally stronger inhibition of NET compared to a two-carbon linker. |

Stereochemical Considerations in Analogous Structures

Chirality plays a pivotal role in the interaction between a ligand and its biological target. mdpi.com For analogs of this compound, stereocenters can exist, particularly if the piperidine ring is substituted or if the connection is made at a chiral carbon. The spatial arrangement of substituents dictated by stereochemistry can lead to significant differences in binding affinity and efficacy between enantiomers.

Studies on related 3-(piperidin-3-yl)-1H-indole derivatives, which possess a chiral center at the C3 position of the piperidine ring, have demonstrated the importance of stereochemistry. nih.govnih.gov Synthetic methods have been developed to produce enantiomerically pure (R)- and (S)-isomers, allowing for the evaluation of their distinct biological properties. nih.govnih.gov The absolute configuration of these enantiomers was confirmed using techniques like X-ray crystallography. nih.govnih.gov

In a different series of dopamine D2/D3 receptor ligands, the racemic compound was separated into its constituent enantiomers. nih.gov Biological evaluation revealed that the (-)-enantiomer displayed significantly higher affinity at both D2 (Kᵢ = 47.5 nM) and D3 (Kᵢ = 0.57 nM) receptors compared to its (+)-enantiomer (Kᵢ; D2 = 113 nM, D3 = 3.73 nM). nih.gov This demonstrates a clear stereochemical preference in receptor binding, where one enantiomer fits more favorably into the chiral binding site of the receptor than the other. These findings underscore the necessity of considering stereochemistry in drug design, as the desired pharmacological activity often resides in a single enantiomer. mdpi.com

Computational Methodologies in the Research of 3 1 Benzylpiperidin 4 Yl 1h Indole and Its Analogs

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand the interactions between a ligand and its target protein at the molecular level.

In a study of an analog, (3E,5E)-3,5-bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one (BIMBP), molecular docking was used to investigate its interaction with an antibacterial protease. The simulations revealed that the compound fits well into the binding pocket of the protein, with a significant binding energy of -11.60 kcal/mol, which was even better than the standard drug's binding energy of -10.40 kcal/mol. tandfonline.com The key interactions observed were pi-alkyl interactions between the benzyl (B1604629) group of the compound and the amino acid residues HIS497 and LEU666. tandfonline.com

Another related compound, 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole (D2AAK1_3), was docked into the human dopamine (B1211576) D2 receptor. mdpi.com The primary interaction identified was between the protonatable nitrogen atom of the ligand and the aspartic acid residue Asp (3.32) of the receptor. mdpi.com

Table 1: Molecular Docking Interaction Data

| Compound | Target Protein | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

| (3E,5E)-3,5-bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one | Antibacterial Protease | -11.60 | HIS497, LEU666 | Pi-Alkyl |

| 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole | Human Dopamine D2 Receptor | Not Specified | Asp (3.32) | Not Specified |

Quantum Chemical Studies (Density Functional Theory, Natural Bond Orbital Analysis, Molecular Electrostatic Potential) for Molecular Structure and Reactivity

Quantum chemical studies provide a detailed understanding of the electronic structure and reactivity of molecules. For analogs of 3-(1-benzylpiperidin-4-yl)-1H-indole, these methods have been instrumental in characterizing their molecular properties.

A computational study on (3E,5E)-3,5-bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one (BIMBP) utilized Density Functional Theory (DFT) with the B3LYP method. tandfonline.comrawdatalibrary.net The study revealed that the piperidin-4-one ring adopts a chair conformation, with the benzyl group in an equatorial position. tandfonline.com

Natural Bond Orbital (NBO) analysis was performed to understand the stability and charge delocalization within the BIMBP molecule. tandfonline.com The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) showed a band gap energy of 3.59 eV, indicating the molecule's stability and reactivity. tandfonline.com The HOMO was localized over one indole (B1671886) moiety, while the LUMO was localized over the other. tandfonline.com

The Molecular Electrostatic Potential (MEP) map was also generated to visualize the chemical reactivity and charge distribution. tandfonline.com Such maps are crucial for understanding how a molecule will interact with other molecules. chemrxiv.orgrsc.org

Table 2: Quantum Chemical Calculation Data for (3E,5E)-3,5-bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one

| Parameter | Value |

| Computational Method | DFT/B3LYP |

| HOMO Energy | -5.168 eV |

| LUMO Energy | -1.577 eV |

| HOMO-LUMO Energy Gap | 3.59 eV |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

For a series of 3-(4-benzylpiperidin-1-yl)propylamine derivatives, a QSAR study was conducted to understand their CCR5 receptor binding affinity. nih.gov The study found that lipophilicity and electron-donating substituents were important for the binding affinity. nih.gov 3D-QSAR analyses, including Molecular Shape Analysis (MSA), also highlighted the importance of the relative negative charge for binding affinity. nih.gov

Another QSAR study on N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives explored their affinity for sigma1 and sigma2 receptors. nih.gov This study revealed that substitutions on the phenylacetamide aromatic ring significantly influenced the binding affinity at both receptors. nih.gov

Computational Prediction of ADMET Properties

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug discovery, helping to identify compounds with favorable pharmacokinetic profiles early in the process. researchgate.netnih.gov

Virtual ADMET studies were carried out for the analog (3E,5E)-3,5-bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one. tandfonline.com These computational predictions help in determining the relationship between the biological, electronic, and physicochemical qualifications of the target compound. tandfonline.com Such in silico tools are essential for filtering out compounds that are likely to fail in later stages of drug development due to poor ADMET properties. researchgate.net

Pharmacophore-Based Virtual Screening

Pharmacophore modeling is a powerful tool in drug discovery for identifying new chemical entities with the potential to bind to a specific biological target. A pharmacophore model represents the essential 3D arrangement of functional groups that a molecule must possess to be active.

While a specific pharmacophore model based on this compound has not been detailed, the general methodology involves identifying the key chemical features of a known active molecule. mdpi.comnih.gov These features can include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. mdpi.com This model is then used as a 3D query to screen large chemical databases for molecules that match the pharmacophore. mdpi.comnih.gov This approach allows for the rapid identification of diverse compounds that are likely to have the desired biological activity, which can then be further evaluated using other computational methods like molecular docking and eventually synthesized for biological testing. mdpi.com

Future Research Directions and Translational Perspectives for 3 1 Benzylpiperidin 4 Yl 1h Indole Research

Exploration of Novel Therapeutic Applications based on Preclinical Findings

The therapeutic potential of the 3-(1-benzylpiperidin-4-yl)-1H-indole scaffold is suggested by the diverse biological activities of its analogs. Preclinical studies have identified several promising avenues for further exploration.

One of the most prominent areas of investigation is in the field of neurodegenerative disorders, particularly Alzheimer's disease. Analogs incorporating the N-benzylpiperidine fragment, a key feature of the acetylcholinesterase (AChE) inhibitor donepezil, have been synthesized and evaluated for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). uj.edu.plresearchgate.net For instance, a series of N-benzyl substituted amides of 1H-indole-5-carboxylic acid demonstrated moderate inhibitory activity against BuChE. researchgate.netptfarm.pl The compound 1-(3-chloro)benzylpiperidine amide of 1H-indole-5-carboxylic acid was identified as the most active BuChE inhibitor in its series, suggesting that compounds derived from this scaffold could serve as dual inhibitors, which may offer advantages in treating later stages of Alzheimer's disease. uj.edu.plresearchgate.netptfarm.pl

Another significant research direction is the modulation of neurotransmitter receptors. The core structure is integral to ligands targeting various serotonin (B10506) (5-HT) and dopamine (B1211576) receptors, which are crucial in the pathophysiology of numerous psychiatric and neurological conditions.

Dopamine Receptors: An analog, 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole, has shown an affinity for the human dopamine D2 receptor. mdpi.com Furthermore, related structures have been investigated as potential ligands for the dopamine D4 receptor, which is implicated in disorders like schizophrenia and Parkinson's disease. researchgate.netsci-hub.se

Serotonin Receptors: The parent compound, 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, has been reported as a ligand for both 5-HT1A and 5-HT2A receptors and has served as an intermediate in the synthesis of potent 5-HT6 receptor antagonists. mdpi.com

Beyond neurology, the indole (B1671886) nucleus itself is found in compounds with anti-fibrotic properties. frontiersin.org Research into molecules like 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides has demonstrated potent inhibition of discoidin domain receptors (DDR1/2), which are involved in fibrosis. nih.gov This suggests a potential, albeit less explored, application for this compound derivatives in treating fibrotic diseases, such as idiopathic pulmonary fibrosis, warranting further investigation. nih.gov

Table 1: Preclinical Therapeutic Potential of this compound Analogs

| Therapeutic Area | Specific Target/Application | Analog/Derivative Class | Key Findings |

|---|---|---|---|

| Neurodegenerative Disorders | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) Inhibition | N-benzyl substituted amides of 1H-indole-5-carboxylic acid | Moderate potency against BuChE, suggesting potential for Alzheimer's treatment. researchgate.netptfarm.pl |

| Neuropsychiatric Disorders | Dopamine D2 Receptor Ligands | 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole | Shows affinity for the D2 receptor (Ki of 151 nM). mdpi.com |

| Neuropsychiatric Disorders | Serotonin (5-HT) Receptor Ligands | 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | Acts as a ligand for 5-HT1A and 5-HT2A receptors and an intermediate for 5-HT6 antagonists. mdpi.com |

| Fibrotic Diseases | Discoidin Domain Receptor (DDR) Inhibition | General indole-based structures | Indole derivatives have shown potent anti-fibrotic effects by inhibiting DDR1/2. nih.gov |

Rational Design of Next-Generation Analogs with Enhanced Selectivity

The future development of therapeutics based on the this compound scaffold will depend on the rational design of new analogs with improved potency and, crucially, enhanced selectivity for their intended biological targets. Achieving selectivity is vital to minimize off-target effects and improve the safety profile of potential drug candidates.

Structure-activity relationship (SAR) studies are fundamental to this process. By systematically modifying the three main components of the scaffold—the indole ring, the piperidine (B6355638) linker, and the N-benzyl group—researchers can fine-tune the pharmacological properties of the molecule.

N-Benzyl Group Modification: Preclinical research on cholinesterase inhibitors has already shown that the nature of the substituent on the N-benzylpiperidine fragment significantly influences BuChE inhibitory activity. ptfarm.pl For example, the introduction of a chlorine atom at the 3-position of the benzyl (B1604629) ring enhanced activity. researchgate.net Future work should explore a wider range of substitutions on this ring to optimize interactions within the target's binding pocket.

Piperidine and Indole Core Modifications: For G protein-coupled receptors like dopamine and serotonin receptors, modifications to the core structure can drastically alter selectivity. For instance, in the design of selective dopamine D4 receptor ligands, the piperidine nucleus was modified to a phenylpiperazine, which resulted in high D4 affinity and selectivity over other dopamine receptor subtypes and muscarinic acetylcholine (B1216132) receptors. sci-hub.se This highlights the potential for achieving high selectivity through strategic bioisosteric replacements and other structural alterations.

Computational modeling and molecular docking will be invaluable tools in this rational design process. By simulating the binding of virtual compounds to the three-dimensional structures of target proteins (e.g., AChE, dopamine receptors), researchers can predict which modifications are most likely to improve affinity and selectivity. This in silico approach can prioritize the synthesis of the most promising candidates, saving time and resources. For example, understanding the specific interactions between the indole's N-H group, the piperidine's basic nitrogen, and the aromatic benzyl ring with key amino acid residues in a receptor's binding site can guide the design of next-generation molecules with superior pharmacological profiles.

Table 2: Strategies for Rational Analog Design

| Molecular Component | Design Strategy | Desired Outcome | Example/Rationale |

|---|---|---|---|

| N-Benzyl Group | Systematic substitution (e.g., halogens, alkyl, alkoxy groups) | Enhanced potency and selectivity | Adding a 3-chloro substituent on the benzyl ring increased BuChE inhibition. researchgate.netptfarm.pl |

| Piperidine Linker | Bioisosteric replacement (e.g., piperazine (B1678402), pyrrolidine) | Improved selectivity and pharmacokinetic properties | Replacing piperidine with phenylpiperazine led to high dopamine D4 receptor selectivity. sci-hub.se |

| Indole Nucleus | Substitution at various positions (e.g., 5- or 6-position) | Modulate target binding and ADME properties | Analogs like 5-ethoxy-1H-indole have been synthesized to explore receptor interactions. mdpi.com |

Development of Advanced Synthetic Routes for Scalability

Translating a promising compound from the laboratory to clinical use requires the development of a synthetic route that is not only efficient but also cost-effective, safe, and scalable for large-scale manufacturing. While several synthetic methods for this compound and its derivatives have been reported, future research must focus on optimizing these processes for industrial application.

Future efforts should concentrate on several key areas for process improvement:

Route Scouting: Exploring alternative synthetic pathways that utilize cheaper, more readily available starting materials.

Process Optimization: Refining reaction conditions (e.g., temperature, concentration, catalysts) to maximize yield and minimize reaction times and waste.

Catalysis: Investigating the use of more efficient and greener catalysts. For instance, developing catalytic methods for the key C-C bond formation between the indole and piperidine rings could significantly streamline the synthesis.

Purification: Developing robust and scalable purification techniques, such as crystallization, to avoid costly and time-consuming chromatographic methods.

An example of process improvement in a related area is the development of a scalable synthesis for methyl piperidine-4-yl-carbamate, which involved reductive amination using Raney-Ni as a catalyst. asianpubs.org This approach highlights the advantages of using commercially available materials and efficient catalytic steps to create a process viable for large-scale manufacturing. asianpubs.org Similar principles should be applied to the synthesis of this compound to ensure its potential as a therapeutic agent is not hindered by manufacturing challenges.

Q & A

Q. Example Pathway :

Synthesis of 2-(4-arylpiperidin-1-yl)-1-(1H-indol-3-yl)ethanone derivatives via a three-step route involving condensation, alkylation, and cyclization .

Basic: How are initial biological evaluations of this compound derivatives conducted?

Answer:

- Receptor Binding Assays : Radioligand competition assays (e.g., [³H]ifenprodil for NMDA receptor subtype selectivity) .

- Enzyme Inhibition : Kinetic studies using acetylcholinesterase (AChE) or monoamine oxidase (MAO) to measure IC₅₀ values .

- Functional Activity : Agonism/antagonism profiles assessed via cAMP accumulation or calcium flux assays (e.g., 5-HT₁A receptor postsynaptic activity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.